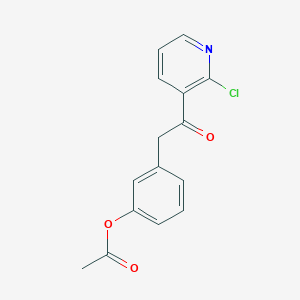

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol It is characterized by the presence of an acetoxy group attached to a benzyl moiety, which is further connected to a 2-chloro-3-pyridyl ketone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as increased efficiency, scalability, and environmental friendliness . The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 3-acetoxybenzyl 2-chloro-3-pyridyl ketone exhibit notable antimicrobial properties. For instance, derivatives containing pyridine rings have been shown to possess selective antibacterial activity against Gram-positive bacteria, including strains resistant to common antibiotics like Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents .

2. Anti-inflammatory Properties

Studies have indicated that certain derivatives of ketones, particularly those incorporating pyridine moieties, can exhibit anti-inflammatory effects. This is particularly relevant in the design of new therapeutic agents aimed at treating inflammatory diseases. The structure of this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in this area .

3. Anticancer Potential

There is emerging evidence that compounds with similar structures may possess anticancer properties. Research into pyridine-containing compounds has shown potential for inhibiting cancer cell proliferation. The specific mechanism by which this compound exerts its effects requires further exploration, but its structural characteristics suggest it could interact with biological targets involved in cancer progression .

Agricultural Applications

1. Insecticidal Properties

The compound's structural features suggest potential use as an insecticide or acaricide. Research into related compounds has demonstrated their effectiveness against various agricultural pests, which could be beneficial for crop protection strategies. The chlorinated pyridine component is particularly relevant, as chlorinated compounds often exhibit enhanced biological activity against insects .

2. Soil Treatment Efficacy

Given the challenges associated with pest control in agricultural settings, compounds like this compound could be developed for soil treatment applications. Its ability to migrate through soil and affect pest populations directly could lead to more effective pest management solutions, reducing the need for traditional spraying methods that can be less efficient and environmentally damaging .

Case Study 1: Antibacterial Screening

In a study evaluating a library of heterocyclic compounds, derivatives similar to this compound were tested against various bacterial strains. Results indicated significant antibacterial activity against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .

Case Study 2: Agricultural Efficacy

Field trials involving related compounds demonstrated effective pest control when applied as soil treatments. The results indicated a reduction in pest populations and improved crop yields, suggesting that formulations based on this compound could be developed for commercial agricultural use .

Wirkmechanismus

The mechanism of action of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding benzyl alcohol. The 2-chloro-3-pyridyl ketone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Acetoxybenzyl 3-chloro-2-pyridyl ketone

- 3-Acetoxybenzyl 2-bromo-3-pyridyl ketone

- 3-Acetoxybenzyl 2-chloro-4-pyridyl ketone

Uniqueness

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetoxy group enhances its reactivity and potential for further functionalization. The chloro group in the pyridyl ring provides a site for nucleophilic substitution, allowing for the synthesis of a wide range of derivatives with diverse applications.

Biologische Aktivität

3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological effects of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10ClNO2. It features a benzyl moiety with an acetoxy group and a pyridyl ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClNO2 |

| Molecular Weight | 251.68 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, analogs containing pyridine rings have shown selective antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

In a study focusing on related compounds, it was observed that the presence of halogen substituents, such as chlorine, enhances antimicrobial efficacy. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (HT-29) cancer cells .

A recent study highlighted that derivatives of this compound exhibited significant inhibition of cancer cell proliferation through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Activity

Anti-inflammatory properties are another area where this compound shows promise. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory responses in vitro. The action mechanism may involve the suppression of NF-kB signaling pathways, which are crucial in inflammation .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine-based compounds demonstrated that those with acetoxy groups displayed enhanced antibacterial activity against Micrococcus luteus, suggesting a structure-activity relationship that could be explored further for drug development .

- Cytotoxicity Assessment : In vitro tests on A549 lung adenocarcinoma cells revealed that treatment with related ketones resulted in a dose-dependent decrease in cell viability, indicating potential for therapeutic applications in oncology .

- Inflammation Models : In animal models, compounds similar to this compound showed reduced edema formation and lower levels of inflammatory markers when administered prior to inflammatory stimuli .

Eigenschaften

CAS-Nummer |

898766-38-6 |

|---|---|

Molekularformel |

C15H12ClNO3 |

Molekulargewicht |

289.71 g/mol |

IUPAC-Name |

[3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |

InChI |

InChI=1S/C15H12ClNO3/c1-10(18)20-12-5-2-4-11(8-12)9-14(19)13-6-3-7-17-15(13)16/h2-8H,9H2,1H3 |

InChI-Schlüssel |

FVQWWDQWZNIXAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC=CC(=C1)CC(=O)C2=C(N=CC=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.